(5-Bromopyridin-3-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone
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Description
(5-Bromopyridin-3-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone is a chemical compound that has been extensively studied in scientific research. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and crystal structure of related pyridine derivatives have been a significant focus in research. For instance, a study detailed the synthesis of a Schiff base compound through the condensation of equimolar 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine, emphasizing the structural and antibacterial properties of the synthesized compound (Wang et al., 2008). Similarly, another study conducted by Aggarwal et al. (2016) developed a regioselective synthesis method for 1-aryl/heteroaryl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanones, highlighting the structural confirmation through rigorous spectroscopic and X-ray crystallographic studies. This study showcases the potential of (5-Bromopyridin-3-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone and related compounds in facilitating novel synthetic pathways and structural analyses (Aggarwal et al., 2016).
Biological and Pharmacological Potential
Research into pyridine derivatives has also extended into evaluating their biological and pharmacological potential. A notable study by Tsuno et al. (2017) explored the identification of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonist, showing analgesic effects in models of mechanical hyperalgesia. This demonstrates the therapeutic prospects of pyridine derivatives in pain management (Tsuno et al., 2017).
Photocatalytic Activities
Another fascinating area of application is in the synthesis of complexes with photocatalytic activities. Bachmann et al. (2013) synthesized complexes using pyridine-based ligand scaffolds that showed photocatalytic water reduction capabilities. This research underscores the utility of pyridine derivatives in developing new materials for photocatalytic applications, contributing to the advancement of sustainable chemical processes (Bachmann et al., 2013).
Electronic and Optical Properties
Pyridine derivatives also find applications in the study of electronic and optical properties. Ahmad et al. (2017) conducted a study on novel pyridine-based derivatives synthesized via Suzuki cross-coupling reactions, focusing on quantum mechanical investigations and biological activities. The study provides insights into the electronic properties of pyridine derivatives, opening pathways for their application in materials science, particularly as dopants for liquid crystals (Ahmad et al., 2017).
properties
IUPAC Name |
(5-bromopyridin-3-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-10-6-9(7-13-8-10)11(15)14-4-2-1-3-5-14/h1-2,6-8H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJVZQWYFPZQCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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